Turkesterone
Overview
Description
Turkesterone is a phytoecdysteroid possessing significant biological activity, related to the insect steroid hormone 20-hydroxyecdysone. Its molecular structure is characterized by an 11α-hydroxyl group, making it an analogue of these steroid hormones and suggesting its potential interaction with ecdysteroid receptors (Dinan et al., 2003).
Synthesis Analysis
Turkesterone's synthesis involves regioselective processes to produce 11α-acyl derivatives. These derivatives have been synthesized to explore their biological activity, particularly their interaction with the ecdysteroid receptor. The synthesis process includes utilizing NMR and mass spectrometry for structural determination and HPLC for purity verification (Dinan et al., 2003).
Molecular Structure Analysis
The molecular structure of Turkesterone and its derivatives is complex, featuring a steroid nucleus with an 11α-hydroxyl group. The regioselective synthesis of 11α-acyl derivatives has helped in understanding the spatial arrangement and potential for receptor binding, crucial for its biological activity. The structural analysis is based on comprehensive spectroscopic methods, including NMR and mass spectrometry (Dinan et al., 2003).
Chemical Reactions and Properties
Turkesterone's chemical properties, particularly its reactions and interactions with the ecdysteroid receptor, are influenced by its molecular structure. The synthesis of 11α-acyl derivatives indicates a significant retention of biological activity, which varies with the chain length of the acyl group. This variability suggests specific chemical interactions at play within the receptor's ligand-binding domain (Dinan et al., 2003).
Physical Properties Analysis
The physical properties of Turkesterone, such as solubility, melting point, and crystalline structure, are essential for its extraction and purification from plant sources. While detailed information on these physical properties is scarce, high-performance liquid chromatography (HPLC) methods have been developed for its identification and quantification in dietary supplements, indicating its stability and solubility characteristics suitable for such analysis (Todorova et al., 2023).
Scientific Research Applications
Synthesis and Biological Activities of Turkesterone Derivatives : Turkesterone, a phytoecdysteroid, is an analogue of the insect steroid hormone 20-hydroxyecdysone. Research on its 11α-acyl derivatives revealed significant biological activity. This study has implications for understanding the interaction of ecdysteroids with the ecdysteroid receptor and potential applications in affinity-labeled and fluorescently-tagged ecdysteroids (Dinan et al., 2003).
Minor Ecdysteroids from Ajuga turkestanica : Ajuga turkestanica, known for its high ecdysteroid content including turkesterone, exhibits efficient anabolic activity. This research isolated and identified minor ecdysteroids, including turkesterone, from the plant, expanding the understanding of its phytochemical profile (Guibout et al., 2015).
Isolation of Turkesterone and Its Anabolic Activity : The technological isolation of turkesterone from Ajuga turkestanica was described, along with a method for its quantitative determination. The research also investigated its biological activity (Mamatkhanov et al., 1998).
Ecdysteroids in Ajuga turkestanica Culture : This study explored the possibility of obtaining ecdysteroids, including turkesterone, through a culture of tissues and cells from Ajuga turkestanica. The yield of ecdysteroids was comparable to amounts found in the whole plant, highlighting a potential method for producing these compounds (Lev et al., 2004).
Immunomodulating and Antistress Activity : Phytoecdysteroids like turkesterone showed increased adaptation capacity in mice under stress conditions. These compounds helped prevent various physiological changes associated with stress, indicating potential immunomodulating and antistress applications (Shakhmurova et al., 2010).
Future Directions
Turkesterone has burst into the fitness world with the hype that it’s a natural supplement that’s more effective than anabolic steroids but without all the adverse side effects . There have been multiple studies around turkesterone and the possible uses, but these were done in-vitro or in mice . More human-based studies are required to fully understand its potential benefits and mechanisms of action in human subjects .
properties
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAGDDNVWTLOM-XHZKDPLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Turkesterone | |
CAS RN |
41451-87-0 | |
Record name | Turkesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Turkesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TURKESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.